Product packaging for Isopropyl trichloroacetate(Cat. No.:CAS No. 3974-99-0)

Isopropyl trichloroacetate

Cat. No.: B1614896
CAS No.: 3974-99-0
M. Wt: 205.46 g/mol
InChI Key: JYXIYFNAIFVCAN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Trichloroacetate (B1195264) Chemistry

The journey of trichloroacetate chemistry began with the discovery of its parent acid. Trichloroacetic acid (TCA), an analogue of acetic acid where three hydrogen atoms of the methyl group are replaced by chlorine atoms, was first synthesized by Jean-Baptiste Dumas in 1839. wikipedia.orgatamanchemicals.com This discovery was a significant event in the development of the theory of organic radicals and valences. wikipedia.orgatamanchemicals.com

The industrial production of trichloroacetic acid is achieved through the chlorination of acetic acid or chloroacetic acid at elevated temperatures. nih.govnih.gov Historically, the sodium salt of trichloroacetic acid found widespread use as a selective herbicide, though its use for this purpose was largely discontinued (B1498344) in the late 1980s and early 1990s. wikipedia.orgatamanchemicals.com Beyond its application in agriculture, trichloroacetic acid and its derivatives, particularly its esters, were recognized as valuable starting materials and reagents in organic synthesis. nih.govnih.gov They are also utilized as etching agents in metal surface treatments and as analytical reagents. nih.govnih.gov In biochemistry, TCA is widely employed for the precipitation of macromolecules like proteins, DNA, and RNA. wikipedia.orgatamanchemicals.comadventchembio.comfiveable.me

The synthesis of trichloroacetate esters, such as isopropyl trichloroacetate, typically involves the esterification of trichloroacetic acid with the corresponding alcohol. google.comchemicalbook.com For instance, reacting trichloroacetic acid with isopropyl alcohol yields this compound. google.com

Scope and Significance of this compound in Specialized Chemical Domains

This compound (IPTCA) is the ester formed from trichloroacetic acid and isopropanol (B130326). nist.gov Its chemical structure and properties make it a significant compound in several specialized areas of chemistry.

In organic synthesis , this compound serves as a valuable intermediate. google.com It is particularly noted for its role in the synthesis of other complex molecules. For example, it has been used in metal-halogen exchange reactions. The reaction between an organometallic reagent, like 2-thienyl-lithium or isopropylmagnesium chloride, and a trichloroacetyl derivative can be used to produce chlorinated compounds. uib.es Ethyl trichloroacetate, a closely related compound, has been shown to act as a chlorinating agent for heteroaromatic lithium compounds, yielding 2-chloroheterocycles. uib.es This suggests a similar potential reactivity for this compound.

In the field of polymer chemistry , derivatives of trichloroacetic acid have been investigated as components of catalytic systems. For instance, ethyl trichloroacetate, when combined with certain vanadium complexes, has been shown to act as an activator for ethylene (B1197577) polymerization, leading to high molecular weight polymers. acs.org This points to potential applications for this compound in similar catalytic processes for producing polymers.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₅H₇Cl₃O₂
Molecular Weight 205.467 g/mol
Appearance Colorless liquid
CAS Number 3974-99-0

Data sourced from NIST Chemistry WebBook. nist.gov

Overview of Current Research Trajectories and Future Directions

Current research involving halogenated acetates is focused on developing novel synthetic methodologies and expanding their applications in materials science and catalysis. While direct research on this compound is specialized, broader trends in trichloroacetate chemistry indicate potential future directions.

A significant area of contemporary research is the use of trichloroacetimidates, which are structurally related to trichloroacetate esters, for the formation of esters under very mild conditions. researchgate.netresearchgate.net This method avoids the need for strong acid or base promoters, which is beneficial when working with sensitive, complex molecules often found in natural product synthesis and pharmaceuticals. researchgate.net These symbiotic activation processes represent a powerful tool for chemical synthesis. researchgate.netresearchgate.net

Furthermore, research into new catalytic systems for the synthesis of halogenated esters continues to be an active field. The development of efficient and reusable catalysts, such as water-tolerant Lewis acids, for the esterification process to produce compounds like isopropyl chloroacetate (B1199739) is a key objective. scielo.br Such advancements could be adapted for the improved synthesis of this compound.

In materials science, there is emerging interest in using trichloroacetic acid solutions, sometimes in combination with other agents like hydrogen peroxide, for specialized applications such as the decontamination of titanium surfaces used in medical implants. nih.gov The ability of these solutions to clean surfaces without significant alteration of their topography suggests that derivatives like this compound could be explored for similar surface treatment applications in advanced materials. nih.gov

Future research will likely focus on harnessing the unique reactivity of the trichloromethyl group in this compound for novel transformations in asymmetric synthesis and catalysis. The development of more environmentally benign and efficient methods for its synthesis and use will also be a priority, aligning with the broader goals of green chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7Cl3O2 B1614896 Isopropyl trichloroacetate CAS No. 3974-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3974-99-0

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

propan-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C5H7Cl3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3

InChI Key

JYXIYFNAIFVCAN-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(Cl)(Cl)Cl

Canonical SMILES

CC(C)OC(=O)C(Cl)(Cl)Cl

boiling_point

175.0 °C

Other CAS No.

3974-99-0

Origin of Product

United States

Synthesis and Preparation Methodologies of Isopropyl Trichloroacetate

Esterification Pathways from Trichloroacetic Acid Precursors

Esterification, the fundamental process for forming esters, can be initiated from trichloroacetic acid or its more reactive anhydride (B1165640) form. These pathways involve the reaction of the acidic precursor with isopropanol (B130326), leading to the formation of isopropyl trichloroacetate (B1195264) and water or a carboxylic acid byproduct.

Direct methods involve the uncatalyzed or thermally driven reaction between the trichloroacetic acid precursor and isopropyl alcohol.

The most straightforward method for preparing isopropyl trichloroacetate is the direct reaction of trichloroacetic acid with isopropyl alcohol (isopropanol). This process, a type of Fischer esterification, involves heating the two reactants together. athabascau.ca The reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (typically the alcohol) can be used, or the water formed during the reaction can be removed. masterorganicchemistry.comausetute.com.au

In one documented procedure, this compound is produced by reacting a crude mixture containing trichloroacetic acid with isopropyl alcohol. google.com The esterification is carried out by heating the mixture and distilling off the water of esterification as it is formed, which shifts the equilibrium toward the formation of the desired ester. google.com After the reaction is complete, the product can be purified by distillation. google.com

Another patented process describes the preparation of trichloroacetic acid esters by reacting trichloroacetic acid with a non-perfluorinated alcohol, such as isopropanol, in a liquid hydrofluoric acid medium. google.com Although this method is catalytic, it highlights the fundamental reaction between the acid and the alcohol.

ReactantsConditionsProductYieldReference
Trichloroacetic Acid, Isopropyl AlcoholHeating, removal of water by distillationThis compoundNot specified google.com
Crude mixture containing Trichloroacetic Acid, Isopropyl AlcoholEsterification conditionsThis compoundHigh yield google.com

Trichloroacetic anhydride is a more reactive derivative of trichloroacetic acid and readily undergoes alcoholysis with isopropanol to form this compound. biosynth.com The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. libretexts.org This process is generally faster and more complete than the direct esterification of the carboxylic acid.

The primary products of this reaction are this compound and trichloroacetic acid. libretexts.org This method offers the advantage of not producing water as a byproduct, which can simplify the reaction workup. A patent describes the preparation of substantially pure this compound in high yield by reacting isopropyl alcohol with a crude mixture containing trichloroacetic anhydride, alongside trichloroacetic acid and trichloroacetyl chloride. google.com

ReactantsByproductProductYieldReference
Trichloroacetic Anhydride, Isopropyl AlcoholTrichloroacetic AcidThis compoundNot specified libretexts.org
Crude mixture containing Trichloroacetic Anhydride, Isopropyl Alcohol-This compoundHigh yield google.com

To enhance the rate and efficiency of esterification, various catalysts are employed. These range from traditional mineral acids to more advanced and reusable catalytic systems.

The Fischer esterification of trichloroacetic acid with isopropanol can be significantly accelerated by the presence of a strong acid catalyst. athabascau.camasterorganicchemistry.com These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Commonly used catalysts include mineral acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), hydrochloric acid (HCl), and perchloric acid (HClO₄), as well as organic acids like p-toluenesulfonic acid. mit.edugoogle.com While effective, these homogeneous catalysts can be difficult to separate from the reaction mixture and can cause side reactions. google.com

A specific patented process utilizes liquid hydrofluoric acid as both the solvent and the catalyst for the reaction between trichloroacetic acid and alcohols like isopropanol. google.comgoogle.com This method allows for the separation of the resulting ester by simple decantation, avoiding a distillation step. google.com The reaction is typically performed at temperatures between 0°C and 50°C. google.com

ReactantsCatalystConditionsProductYieldReference
Trichloroacetic Acid, Ethanol (B145695)Hydrofluoric Acid3 hoursEthyl trichloroacetate94% google.com
Trifluoroacetic Acid, IsopropanolHydrofluoric Acid3 hoursIsopropyl trifluoroacetate (B77799)95% google.com

Note: Data for ethyl trichloroacetate and isopropyl trifluoroacetate are provided as specific examples from the cited patent on trichloroacetic and trifluoroacetic acid esterification.

Research into more sustainable and efficient catalytic processes has led to the exploration of novel systems for esterification reactions.

Lewis Acids: Lewis acids function as catalysts by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack. Various metal-based Lewis acids have been studied for organic transformations. researchgate.net For instance, silica-supported iron trifluoroacetate and trichloroacetate have been developed as recyclable, water-compatible Lewis acid catalysts for other synthetic applications, indicating the potential catalytic activity of such compounds. rsc.org The use of Lewis acids like copper(II) triflate (Cu(OTf)₂) and boron trifluoride etherate (BF₃•OEt₂) has been demonstrated in the displacement of trichloroacetimidate (B1259523) groups, which are structurally related to the intermediates in esterification. nih.gov While direct studies on Lewis acid-catalyzed synthesis of this compound are not widely reported, their effectiveness in similar esterification and substitution reactions suggests their potential applicability.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly solvents and catalysts in organic synthesis. scispace.comrsc.org They can be designed to be acidic and act as dual solvent-catalysts for reactions like esterification. mdpi.com Supported acidic ionic liquids can offer further advantages, such as increased active sites and easier separation. mdpi.com Although one study reported negative results for the esterification of trichloroacetic acid with isopropanol using a specific ion-exchange resin, this does not preclude other types of catalysts. orientjchem.orgasianpubs.org The successful synthesis of the related compound, isopropyl chloroacetate (B1199739), using acidic ionic liquids with high selectivity and conversion, suggests that a similar approach could be viable for this compound.

Catalytic Esterification Systems

Alternative Trichloroacetate Formation Routes

A significant route to this compound involves the esterification of a crude mixture obtained from the chlorination of acetic acid derivatives. google.comsciencemadness.org This method provides a direct pathway to the ester without the need for isolating pure trichloroacetic acid.

The initial step in this process is the exhaustive chlorination of a starting material selected from acetic acid, acetic anhydride, or mixtures of their lower chlorinated derivatives. google.com This chlorination is conducted at elevated temperatures, typically between 190°C and 250°C during the final stage, and under super-atmospheric pressures of about 10 to 70 pounds per square inch. google.com The reaction is often facilitated by the presence of chemical catalysts and the influence of actinic light. google.com The resulting crude product is a mixture containing substantial quantities of trichloroacetic acid, trichloroacetic anhydride, and trichloroacetyl chloride. google.com

This crude mixture can then be directly reacted with an organic alcohol, such as isopropyl alcohol, to produce the corresponding ester in high yield. google.com For the synthesis of this compound, the crude mixture is treated with isopropyl alcohol under conditions suitable for esterification. google.com A specific example involves reacting 60 parts of the crude trichloroacetic product with 35 parts of isopropyl alcohol. sciencemadness.orggoogle.com The esterification reaction is carried out by heating the mixture, which facilitates the distillation of the water formed during the reaction. sciencemadness.orggoogle.com Following the completion of the esterification, the this compound is purified by a straight take-over distillation. sciencemadness.orggoogle.com

The commercial-grade this compound obtained through this process is a colorless liquid. sciencemadness.orggoogle.com Both trichloroacetic acid and its highly reactive derivative, trichloroacetyl chloride, present in the crude mixture, react with the alcohol to form the same ester, contributing to the efficiency of this method. sciencemadness.org

Table 1: Properties of Commercial Grade this compound from Halogenated Acetic Acid Derivative Route sciencemadness.orggoogle.com

PropertyValue
AppearanceColorless liquid
Free Acidity (as trichloroacetic acid)0.36%
Water Content0.02%
Refractive Index (n²⁵)1.440
Specific Gravity (25°/15.5°C)1.296

Information regarding the direct synthesis of this compound from trichloroacetaldehyde intermediates was not available in the provided search results.

Specific multi-step synthetic strategies for the preparation of this compound were not detailed in the provided search results.

Advanced Spectroscopic and Analytical Characterization of Isopropyl Trichloroacetate

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. nih.govnews-medical.net The FTIR spectrum of isopropyl trichloroacetate (B1195264) is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. spectrabase.comnih.gov

The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester group. This peak is typically observed in the region of 1750-1735 cm⁻¹, a characteristic range for α-halo esters. libretexts.org The electron-withdrawing effect of the adjacent trichloromethyl group shifts this frequency to a higher wavenumber compared to non-halogenated esters like isopropyl acetate (B1210297). researchgate.net

Another key region is that of the C-O stretching vibrations. Isopropyl trichloroacetate exhibits two C-O stretches: the C(=O)-O stretch and the O-C(H) stretch, which typically appear in the 1300-1000 cm⁻¹ range. libretexts.org The C-H bonds of the isopropyl group also give rise to characteristic stretching and bending vibrations. The C-H stretching vibrations are expected just below 3000 cm⁻¹. Finally, the vibrations of the trichloromethyl (CCl₃) group, particularly the C-Cl stretching modes, produce strong absorptions in the fingerprint region, typically around 850-650 cm⁻¹.

Interactive Table: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2985C-H Asymmetric StretchIsopropyl (CH₃)Medium
~2940C-H Symmetric StretchIsopropyl (CH)Weak
~1750C=O StretchEsterStrong
~1470, ~1380C-H BendIsopropylMedium
~1250C(=O)-O StretchEsterStrong
~1100O-C(H) StretchEster-Isopropyl LinkageStrong
~830C-Cl StretchTrichloromethylStrong

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. youtube.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound, Raman analysis is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. spectrabase.comnih.govdoi.org

The Raman spectrum of this compound would prominently feature the C=O stretching vibration, similar to the FTIR spectrum, typically around 1750 cm⁻¹. researchgate.net The symmetric stretching vibration of the CCl₃ group is expected to produce a very strong and characteristic signal in the lower frequency region of the spectrum. doi.org The C-C stretching and skeletal vibrations of the isopropyl group and the ester backbone are also readily observed in the Raman spectrum. researchgate.net For instance, studies on the related compound ethyl trichloroacetate have provided detailed assignments of its vibrational spectra, which serve as a valuable reference for interpreting the spectrum of the isopropyl analogue. doi.org

Interactive Table: Expected Raman Shifts for this compound
Raman Shift (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2985C-H Asymmetric StretchIsopropyl (CH₃)Medium
~2940C-H Symmetric StretchIsopropyl (CH)Medium
~1750C=O StretchEsterMedium-Strong
~1450C-H BendIsopropylMedium
~900C-C Skeletal StretchIsopropylStrong
~830C-Cl Asymmetric StretchTrichloromethylMedium
~750C-Cl Symmetric StretchTrichloromethylStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is relatively simple and provides clear evidence for its structural connectivity. Due to the molecule's structure, (CH₃)₂CH O(C=O)CCl₃, two distinct proton environments are expected.

Methine Proton (-CH-) : The single proton on the central carbon of the isopropyl group is adjacent to the electronegative oxygen atom. This deshielding effect causes its signal to appear significantly downfield. Furthermore, this proton is coupled to the six protons of the two methyl groups, resulting in a septet (according to the n+1 rule, where n=6). docbrown.info

Methyl Protons (-CH₃) : The six protons of the two methyl groups are chemically equivalent due to free rotation. Their signal appears further upfield. These protons are coupled to the single methine proton, causing the signal to be split into a doublet (n+1, where n=1). docbrown.info

The integration of the signals confirms the ratio of protons in each environment, which is 1:6 for the methine and methyl protons, respectively.

Interactive Table: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)ProtonsMultiplicityCoupling Constant (J, Hz)Integration
~5.1-5.2-CH-Septet~6.31H
~1.4-1.5-CH₃Doublet~6.36H

(Note: Predicted values are based on typical chemical shifts for similar structures; solvent is CDCl₃). github.iocarlroth.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemistrysteps.com For this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the structure: (C H₃)₂C HO(C =O)C Cl₃. nih.gov

Carbonyl Carbon (C=O) : This carbon is the most deshielded due to the double bond to one oxygen and a single bond to another, appearing furthest downfield in the spectrum, typically in the 160-170 ppm range. libretexts.org

Trichloromethyl Carbon (-CCl₃) : The carbon atom bonded to three electronegative chlorine atoms is also significantly deshielded and appears downfield, generally in the 90-100 ppm range.

Methine Carbon (-CH-) : The carbon of the isopropyl group bonded to the ester oxygen is observed in the 70-80 ppm range.

Methyl Carbons (-CH₃) : The two methyl carbons are equivalent and therefore produce a single signal at the most upfield position, typically around 20-25 ppm. libretexts.org

Interactive Table: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Carbon Atom
~162C=O
~93-CCl₃
~75-CH-
~21-CH₃

(Note: Predicted values are based on typical chemical shifts for similar structures; solvent is CDCl₃). github.iolibretexts.org

While 1D NMR spectra provide fundamental data, 2D and other advanced NMR techniques offer unambiguous confirmation of the molecular structure. semanticscholar.orgresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) : This technique is used to differentiate between CH, CH₂, and CH₃ carbons. uvic.ca For this compound, a DEPT-90 experiment would show a positive signal only for the methine (-CH-) carbon. A DEPT-135 experiment would display a positive signal for the methine carbon and the methyl (-CH₃) carbons, while the quaternary carbons (C=O and -CCl₃) would be absent. This confirms the assignments made from the standard ¹³C NMR spectrum. uvic.ca

COSY (Correlation Spectroscopy) : This 2D ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other. libretexts.org In the COSY spectrum of this compound, a cross-peak would be observed connecting the septet of the methine proton and the doublet of the methyl protons. This provides definitive evidence of the connectivity within the isopropyl moiety.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These 2D experiments show correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would show a correlation between the methine proton signal (~5.1 ppm) and the methine carbon signal (~75 ppm), and another correlation between the methyl proton signal (~1.4 ppm) and the methyl carbon signal (~21 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. For this compound, an HMBC spectrum would show a crucial correlation between the methine proton (-CH-) and the carbonyl carbon (C=O), confirming the ester linkage. Correlations would also be seen between the methyl protons and the methine carbon, further solidifying the structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the structural elucidation and sensitive detection of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. measurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of a molecule to several decimal places. This high precision allows for the determination of a unique elemental formula, significantly narrowing down the possibilities for an unknown compound's identity. nih.gov

For this compound, with the chemical formula C₅H₇Cl₃O₂, the theoretical exact mass can be calculated with high precision. This calculated mass serves as a benchmark for comparison with experimental data obtained from HRMS analysis. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, enables the separation of ions with very small mass differences, which is essential for analysis in complex mixtures. researchgate.netthermofisher.com The accurate mass measurement provided by HRMS is a definitive characteristic for the confirmation of this compound's presence in a sample. nih.gov

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₅H₇Cl₃O₂
Monoisotopic Mass 203.95116 Da

This interactive table provides the fundamental mass data for this compound, crucial for HRMS analysis.

To analyze complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques. These "hyphenated" methods combine the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatile nature of this compound, GC-MS is a highly suitable technique for its analysis. sigmaaldrich.com In GC-MS, the sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase in a gas chromatography column. sigmaaldrich.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. aidic.it

The National Institute of Standards and Technology (NIST) database contains mass spectral data for this compound, indicating key fragment ions observed during GC-MS analysis. nih.gov This information is invaluable for confirming the identity of the compound in experimental samples by matching the observed fragmentation pattern with the library data. innovareacademics.in

Table 2: Key GC-MS Fragmentation Data for this compound

m/z Value Significance
43 Top Peak
117 2nd Highest Peak

This interactive table displays the most prominent mass-to-charge ratio peaks for this compound from GC-MS analysis, aiding in its identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is ideal for volatile compounds, LC-MS is the preferred method for separating and identifying non-volatile and thermally unstable substances. researchgate.net Although this compound itself is volatile, LC-MS could be employed for the analysis of its non-volatile degradation products or in matrices where direct GC injection is problematic. nih.gov Furthermore, related compounds like trichloroacetic acid are often analyzed using LC-MS techniques, sometimes involving ion-pairing reagents to improve chromatographic retention and separation. researchgate.netgoogle.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and depends on the polarity and properties of the analyte. vscht.cz

Chromatographic Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method depends on the physical and chemical properties of the analytes of interest.

Gas chromatography is a cornerstone technique for the analysis of volatile organic compounds like this compound. sigmaaldrich.com It is widely used for determining the purity of a sample and for quantitative analysis. libretexts.org A pure sample of this compound should ideally yield a single, sharp peak in the chromatogram under specific analytical conditions. libretexts.org The presence of additional peaks would indicate impurities, which can be quantified by comparing their peak areas to that of the main compound. youtube.com

The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that can be used for identification. libretexts.org For enhanced identification confidence, the Kovats retention index is often used. This index normalizes the retention time of a compound to the retention times of adjacent n-alkane standards. PubChem provides retention indices for this compound on both standard non-polar and polar GC columns, which are crucial for method development and compound verification. nih.gov

Table 3: Kovats Retention Indices for this compound

GC Column Type Kovats Retention Index
Standard Non-Polar 995.9

This interactive table shows the Kovats retention indices for this compound on different types of GC columns, which are standard values used for its identification in complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. HPLC is primarily designed for the separation of non-volatile or thermally labile compounds that are not suitable for GC analysis. chromatographyonline.comchromatographyonline.com

While this compound is volatile, HPLC could be relevant in specific analytical scenarios, such as the analysis of reaction mixtures containing non-volatile starting materials or byproducts. vscht.cz Different HPLC modes, such as reversed-phase, normal-phase, or ion-exchange, can be selected based on the properties of the analytes in the mixture. Detection is typically achieved using UV-Vis, photodiode array (PDA), or mass spectrometry (LC-MS) detectors. chromatographyonline.com

Size Exclusion Chromatography (SEC): This chromatographic method separates molecules based on their size, or more accurately, their hydrodynamic volume. wikipedia.orgcontractlaboratory.com The stationary phase consists of porous beads, and larger molecules that are excluded from the pores elute faster than smaller molecules that can penetrate the pores. cytivalifesciences.comnih.gov SEC is primarily used for the analysis of large molecules like polymers and proteins. Its application for a small molecule like this compound is not conventional, as its separation mechanism is not well-suited for low molecular weight compounds. contractlaboratory.com

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. mit.edu A sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate via capillary action. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. mit.edu More polar compounds interact more strongly with the polar stationary phase (like silica (B1680970) gel) and travel shorter distances, resulting in a lower Retention Factor (Rf) value. While GC is superior for a volatile compound like this compound, TLC could be used, for instance, to quickly monitor the progress of a reaction in which it is a product, by observing the appearance of a new spot relative to the starting materials. mit.edu

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with properties better suited for a specific analytical technique. greyhoundchrom.com For gas chromatography (GC), this often involves transforming polar, non-volatile compounds into more volatile and thermally stable derivatives. sigmaaldrich.com This strategy is fundamental for the analysis of compounds like trichloroacetic acid (TCA), the parent acid of this compound. Due to its high polarity, TCA is difficult to analyze directly by GC. thermofisher.com Derivatization improves chromatographic behavior, enhances detector response, and increases selectivity. greyhoundchrom.com

Esterification for Improved Volatility and Detection

Esterification is a key derivatization technique for carboxylic acids, converting them into less polar and more volatile esters. libretexts.org This process is essential for the GC analysis of haloacetic acids such as TCA, which exhibit poor chromatographic performance in their free acid form. thermofisher.com The conversion to an ester, such as this compound, significantly increases the compound's volatility, allowing it to be readily analyzed by GC.

The process involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. libretexts.org While this compound is already an ester, understanding this principle is crucial as many analytical methods for its parent compound, TCA, rely on an initial esterification step. Common reagents for this purpose include alcohols (like methanol (B129727) or propanol) with an acid catalyst, or more potent alkylating agents like pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl esters. thermofisher.com These derivatives not only improve volatility but can also enhance detectability, particularly with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nih.govnewtowncreek.info

The table below illustrates how esterification impacts the physicochemical properties relevant to GC analysis, using TCA and its methyl ester as an example.

Functional Group-Specific Derivatization for Selectivity

Beyond improving volatility, derivatization can be employed to introduce specific chemical moieties that enhance the selectivity and sensitivity of detection for an analyte. greyhoundchrom.com This is achieved by using reagents that react with specific functional groups to attach a "tag" that is highly responsive to a particular detector.

For haloacetates like this compound, the trichloromethyl group already provides high sensitivity for an Electron Capture Detector (ECD). theanalyticalscientist.com However, in complex samples, additional derivatization might be necessary to distinguish the analyte from co-eluting interferences. While this compound lacks common active hydrogens (like those in alcohols or primary/secondary amines) for many standard derivatization reactions, strategies often focus on the parent acid, TCA. sigmaaldrich.com

A widely used reagent for this purpose is pentafluorobenzyl bromide (PFBBr) . thermofisher.com It reacts with carboxylic acids to form PFB esters. The resulting derivative contains multiple electronegative fluorine and chlorine atoms, making it exceptionally sensitive to ECD. This "tagging" allows for the selective detection of the derivatized acid at very low concentrations, even in the presence of non-halogenated background compounds.

Another approach involves the use of alkyl chloroformates, which react rapidly with analytes in aqueous media, to form derivatives suitable for GC analysis. researchgate.net For instance, trichloroethyl chloroformate (TCECF) can be used to create derivatives that give an augmented response in GC-ECD analysis. researchgate.net

The following table summarizes derivatizing reagents that target specific functional groups to enhance analytical selectivity.

Applications in Complex Matrix Analysis

Analyzing trace levels of compounds in complex matrices such as plasma, urine, or environmental water samples presents a significant challenge due to the presence of numerous interfering substances. cbspd.com Derivatization is a powerful tool to overcome these challenges by selectively converting the target analyte into a form that can be easily separated from the matrix and detected with high sensitivity.

A key strategy is in-situ or in-matrix derivatization, where the reaction occurs directly within the sample matrix. nih.govnih.gov This approach simplifies sample preparation by combining derivatization, extraction, and concentration into fewer steps.

One notable study developed a method for the quantitative determination of TCA (a metabolite of trichloroethylene) in human plasma. nih.gov The procedure involved the direct derivatization of TCA in diluted plasma samples with methyl chloroformate (MCF). This reaction, completed in under 30 seconds at room temperature, converted TCA into its methyl ester. nih.gov The more volatile and less polar derivative was then extracted using solid-phase microextraction (SPME) and analyzed by GC-ECD. This integrated approach allowed for the successful analysis of the analyte in a complex biological sample with high recovery and low detection limits. nih.gov

Similarly, methods have been developed for analyzing haloacetic acids in drinking and swimming pool water. nih.gov One such method uses in-situ aqueous derivatization with 2,2,2-trifluroethylamine (TFEA) and a condensation agent, followed by microextraction by packed sorbent (MEPS) and GC-MS analysis. nih.gov This automated process demonstrates the power of derivatization to enable routine monitoring of regulated compounds in environmental samples. nih.gov In urine samples, TCA can be determined by treating the diluted sample with a derivatization reagent, followed by direct injection into a GC-MS or GC-ECD system. eurekakit.com

The following table presents findings from research applying derivatization strategies for the analysis of trichloroacetate and similar compounds in complex matrices.

Computational Chemistry and Theoretical Studies of Isopropyl Trichloroacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic distribution, and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. DFT calculations are instrumental in optimizing the molecular geometry of isopropyl trichloroacetate (B1195264), predicting its vibrational frequencies, and calculating various electronic properties.

The optimized geometry reveals key structural parameters, such as the bond lengths and angles around the ester functional group and the trichloromethyl group. The presence of the three highly electronegative chlorine atoms significantly influences the electron distribution, polarizing the C-Cl bonds and the adjacent carbonyl carbon. This electronic effect is reflected in the calculated dipole moment and partial atomic charges.

DFT is also used to compute global reactivity descriptors, which help in understanding the chemical reactivity of the molecule. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's stability and propensity to react. For isopropyl trichloroacetate, these calculations highlight the electrophilic nature of the carbonyl carbon and the CCl3 group.

Table 1: Illustrative DFT-Calculated Global Reactivity Descriptors for this compound. (Values are hypothetical, based on similar compounds).
DescriptorSymbolFormulaIllustrative Value (eV)
Ionization PotentialI-EHOMO10.85
Electron AffinityA-ELUMO1.75
Chemical Hardnessη(I - A) / 24.55
Electronic Chemical Potentialμ-(I + A) / 2-6.30
Electrophilicity Indexωμ2 / 2η4.36

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to predict a wide range of molecular properties for this compound.

These methods provide a rigorous approach to calculating the molecule's total energy, optimized geometry, and wavefunction. From the wavefunction, various properties can be derived, including dipole moments, polarizability, and vibrational spectra. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties, particularly when electron correlation effects are significant. For example, calculations on related molecules like 2-fluoroethyl trichloroacetate have been used to investigate conformational preferences, revealing the dominance of the gauche form due to electronic effects.

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive behavior of a molecule by visualizing its charge distribution. The MESP map is plotted on the molecule's electron density surface, using a color spectrum to indicate regions of different electrostatic potential.

For this compound, the MESP map would show:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom due to its lone pairs of electrons.

Positive Potential (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The most positive potential would likely be found on the carbonyl carbon and the carbon of the trichloromethyl group, both of which are bonded to highly electronegative atoms.

This analysis is crucial for predicting non-covalent interactions, such as how this compound might interact with other molecules, including solvents or biological receptors. The MESP provides a clear, visual guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals are key to understanding a molecule's electronic transitions and its behavior as an electron donor or acceptor.

HOMO: The HOMO is the highest energy orbital containing electrons. For this compound, the HOMO is likely localized on the ester oxygen atoms, indicating that these are the most probable sites for donating electrons in a reaction.

LUMO: The LUMO is the lowest energy orbital that is empty of electrons. The LUMO is expected to be centered around the carbonyl carbon and the C-Cl bonds, identifying this region as the primary site for accepting electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The electron-withdrawing CCl3 group is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap and suggesting moderate reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound.
PropertyIllustrative Value
HOMO Energy-10.85 eV
LUMO Energy-1.75 eV
HOMO-LUMO Gap (ΔE)9.10 eV

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of this compound in different environments (e.g., in a vacuum, in solution).

While specific MD studies on this compound are not widely published, simulations on related chloroacetates have been performed to understand properties like phase transition heats. An all-atom MD simulation for this compound would involve defining a force field to describe the interactions between all atoms. The simulation would track the trajectory of each atom, revealing:

Conformational Transitions: How the molecule transitions between different rotational isomers (rotamers).

Solvent Effects: How the presence of solvent molecules influences the conformational preferences and dynamics.

Thermodynamic Properties: Calculation of properties such as entropy and free energy associated with different molecular states.

These simulations can bridge the gap between static quantum chemical calculations and the dynamic behavior of the molecule in a realistic setting.

Conformational Analysis and Stability Predictions

Conformational analysis focuses on identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the key degrees of freedom are the rotations around the C-O and C-C single bonds.

The primary rotations that define the conformational landscape are:

Rotation around the O=C–O–C bond (defining the ester planarity).

Rotation around the C–O–C(H)(CH₃)₂ bond.

Rotation of the two methyl groups within the isopropyl moiety.

Theoretical calculations, such as DFT, can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy of the resulting geometry. This analysis helps identify the minimum energy conformers (the most stable shapes) and the energy barriers that separate them. Studies on similar structures, such as the isopropyl radical, have shown that the barriers to methyl group rotation are relatively low. For this compound, steric hindrance between the bulky CCl₃ group and the isopropyl group will be a major factor in determining the most stable conformers. It is expected that conformers that minimize the steric clash between these two groups will be the most populated.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling is crucial for elucidating the mechanisms of chemical reactions, providing energy profiles and geometric structures for transient species like transition states. For this compound, a likely and well-studied reaction pathway is thermal decomposition (pyrolysis). Computational studies on similar isopropyl esters, such as isopropyl acetate (B1210297) (IPA), isopropyl propanoate (IPP), and isopropyl butanoate (IPB), reveal a dominant unimolecular decomposition pathway. researchgate.netresearchgate.net

This reaction proceeds through a concerted, six-membered cyclic transition state, a type of retro-ene reaction. nih.govacs.org In this mechanism, a hydrogen atom from one of the isopropyl methyl groups is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond and the formation of propene and the corresponding carboxylic acid (in this case, trichloroacetic acid). researchgate.net

Density Functional Theory (DFT) and high-level ab initio methods like Complete Basis Set (CBS-QB3) are commonly employed to model this pathway. researchgate.netnih.gov Calculations provide key energetic data, such as the activation energy (Ea) or activation enthalpy (ΔH‡), which quantify the energy barrier for the reaction. nih.gov The transition state is characterized as a first-order saddle point on the potential energy surface, and its structure can be precisely determined. ucsb.edu For the pyrolysis of isopropyl esters, the transition state involves an elongated C-H bond (of the migrating hydrogen), a newly forming O-H bond, a breaking C-O ester bond, and a C-C bond that is transitioning from a single to a double bond in the forming propene molecule. nih.gov

While direct data for this compound is unavailable, the activation energies for the analogous pyrolysis of other isopropyl esters provide a strong basis for estimation. The electronic effects of the trichloromethyl group, being strongly electron-withdrawing, would influence the charge distribution in the transition state and likely affect the activation barrier compared to non-halogenated analogues.

Calculated Activation Energies for the Pyrolysis of Analogous Isopropyl Esters via a Six-Membered Transition State
CompoundMethodActivation Energy (kcal/mol)Reference
Isopropyl Propionate (IPP)CBS-QB348.4 nih.govacs.org
Isopropyl Butanoate (IPB)CBS-QB347.7 nih.gov
Isopropyl Acetate (IPA)CBS-QB348.8 researchgate.net

Another potential reaction pathway is hydrolysis, the cleavage of the ester by water. Computational studies on the hydrolysis of related trifluoroacetate (B77799) esters show that the mechanism can be modeled to determine the role of water molecules in stabilizing the transition state. mdpi.com Such calculations can help distinguish between different mechanistic possibilities and quantify the activation barriers. figshare.com

Spectroscopic Property Predictions from Computational Models

Computational models are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. rsc.orgnih.gov The accuracy of these predictions depends significantly on the chosen functional and basis set. modgraph.co.ukmdpi.com

For chlorinated compounds like this compound, standard DFT functionals can sometimes overestimate the chemical shifts of carbons bonded to chlorine. researchgate.net However, specific functionals have been shown to provide better accuracy for these types of molecules. researchgate.net The process involves optimizing the molecule's geometry and then performing a GIAO calculation. The resulting absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. modgraph.co.uk

Typical Accuracy of DFT-Calculated ¹³C NMR Chemical Shifts for Chlorinated Compounds
MethodologyTypical Mean Absolute Error (ppm)NotesReference
GIAO/WC04/6-311+G(2d,p)~1.5 - 2.5Shown to perform well for chlorinated carbons. researchgate.net
GIAO/B3LYP/6-31G**~5 - 6A common but less accurate method for chloro-carbons. modgraph.co.uk

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR or Raman spectrum. doi.org This is typically done by performing a frequency calculation after a geometry optimization at a chosen level of theory (e.g., DFT). The calculation yields a set of normal modes, each with a corresponding vibrational frequency. diva-portal.org

For this compound, key predicted vibrational modes would include the C=O stretch of the ester group (typically around 1750-1780 cm⁻¹), C-O stretching modes, C-Cl stretching modes, and various bending modes associated with the isopropyl group. doi.org A normal coordinate analysis on the closely related ethyl trichloroacetate has shown that rotational isomers can exist in the liquid state, which can be identified by comparing experimental and calculated spectra. doi.org Such computational studies aid in the assignment of complex experimental spectra where vibrational modes may be coupled. nih.gov

Advanced Applications in Organic Synthesis and Biochemical Research

Reagent in Organic Transformations

The primary role of isopropyl trichloroacetate (B1195264) in organic chemistry is as a reactant, contributing its trichloromethyl or trichloroacetyl moieties to other molecules.

Isopropyl trichloroacetate is synthesized through the esterification of trichloroacetic acid with isopropyl alcohol. A documented method involves heating a mixture of the acid and alcohol, followed by the distillation of the resulting ester. This process yields a clear, colorless liquid product. google.com The reaction can be driven to completion by removing the water formed during the esterification. google.com

While its direct application as a transesterification reagent in complex molecule synthesis is not extensively documented, the trichloroacetate functional group is a key component in related reagents, such as trichloroacetimidates, which are used for forming esters under mild conditions.

Table 1: Synthesis of this compound via Esterification

ReactantsProcessProduct Characteristics
Trichloroacetic acid product, Isopropyl alcoholHeating of reaction mixture, followed by straight takeover distillationClear, colorless liquid

Data sourced from a patented manufacturing process. google.com

This compound has been utilized as a key reagent in carbon-carbon bond-forming reactions, specifically in the addition of a trichloromethyl group to aldehydes. In one documented synthesis, it was used in a condensation reaction with (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde. medivir.com This reaction, facilitated by a Grignard reagent, serves as a method for creating complex chiral intermediates essential for the synthesis of nucleoside analogues. medivir.com The reaction's success highlights the role of the ester in delivering the trichloromethyl anion to an electrophilic carbonyl carbon.

Table 2: Application of this compound in Aldehyde Addition

Reactant 1Reactant 2ReagentProduct Type
This compound(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehydeTurbo GrignardChiral alcohol with a trichloromethyl group

This reaction is a key step in a chromatography-free synthesis sequence for nucleoside precursors. medivir.com

Molecular Probes and Biochemical Reagents

The biochemical applications of this compound are not well-documented. However, the properties of its parent acid, trichloroacetic acid (TCA), provide context for its potential role.

This compound is the isopropyl ester of trichloroacetic acid (TCA). TCA is a widely used and highly effective precipitating agent for macromolecules such as proteins, DNA, and RNA. chemicalbook.comchemicalbook.com It is traditionally used in biochemical laboratories to concentrate protein samples and to remove non-protein contaminants prior to analysis. chemicalbook.comchemicalbook.com The strong acidic nature of TCA facilitates the disruption of the solvation shell of proteins, leading to their aggregation and precipitation out of solution. chemicalbook.com While TCA is the active agent in these procedures, there is no direct evidence in the reviewed literature of its isopropyl ester being used for the same purpose.

Table 3: Established Use of Trichloroacetic Acid (TCA) in Biochemistry

ApplicationTarget MacromoleculesMechanism of Action
Precipitation and PurificationProteins, DNA, RNAFunctions as a strong acid to precipitate macromolecules

TCA is a standard reagent for quantitative protein precipitation. chemicalbook.comchemicalbook.com

There is a lack of specific research on the direct effects of this compound on enzyme activity. Its potential impact can be inferred from its hydrolysis products: trichloroacetic acid and isopropyl alcohol. TCA is a strong acid and can cause protein denaturation, which would lead to the inhibition of enzyme activity. Isopropyl alcohol is also known to affect enzyme stability and activity, though its effects can vary depending on the specific enzyme and concentration.

Interactions with Biological Systems at the Molecular Level

While research specifically detailing the molecular interactions of this compound is limited, extensive studies on its parent compound, Trichloroacetic acid (TCA), provide significant insight into the molecular mechanisms driven by the trichloroacetate moiety. TCA is widely utilized in biochemical laboratories for the precipitation of proteins, peptides, and nucleic acids. openaccesspub.org The interaction is not merely a function of acidity but is fundamentally linked to the physicochemical properties of the trichloroacetate group.

The primary mechanism of TCA-induced protein precipitation involves the induction of a partially structured, "molten globule-like" intermediate state in proteins. nih.gov This state is characterized by a significant disruption of the protein's native tertiary structure while largely preserving its secondary structure. The process begins with the trichloroacetate ions interacting with the protein, which disrupts electrostatic interactions and hydrogen bonds that maintain the native conformation. echemi.comadventchembio.com

Studies using various proteins have shown that the precipitation effectiveness is independent of the protein's size or isoelectric point, but highly dependent on the trichloro- moiety. nih.gov Research comparing monochloroacetic acid, dichloroacetic acid, and trichloroacetic acid revealed that the precipitation capability increases significantly with the number of chlorine atoms. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy and 1-anilino-8-napthalene sulfonate (ANS) binding experiments have demonstrated that in the presence of TCA, proteins adopt a stable, partially structured state that exposes hydrophobic patches on their surface. nih.govdntb.gov.ua These exposed hydrophobic regions on different protein molecules then associate with each other, leading to aggregation and precipitation from the solution. nih.govechemi.com This reversible association of the "molten globule-like" intermediates is the key step in the precipitation process. nih.gov TCA is notably less effective at precipitating proteins that are already in an unfolded or disordered state, supporting the model that it acts upon structured proteins to induce an aggregation-prone intermediate form. nih.gov

Interacting MoietyType of InteractionEffect on Biomolecule (Protein)Supporting Evidence
Trichloroacetate IonDisruption of Electrostatic Interactions & Hydrogen BondsLoss of native tertiary structure, unfolding to a partially structured intermediate.NMR Spectroscopy, Circular Dichroism nih.govresearchgate.net
Exposed Hydrophobic Protein CoreHydrophobic AssociationInter-molecular aggregation of partially folded proteins.ANS Binding Experiments nih.gov
Protein-Bound WaterSequestration (proposed mechanism)Contributes to protein precipitation by altering hydration shells.Early Mechanistic Theories echemi.com

Derivatization in Advanced Analytical Procedures

A review of scientific literature indicates that this compound is not typically used as a derivatizing agent. Instead, the parent compound, Trichloroacetic acid (TCA), and related metabolites are often the analytes that require derivatization prior to analysis. Derivatization is a chemical modification technique used to convert an analyte into a product (derivative) with properties more suitable for a given analytical method, such as gas chromatography (GC). researchgate.net The primary goals are to increase volatility, improve thermal stability, enhance chromatographic separation, and increase detector sensitivity. researchgate.netgcms.cz

Trace levels of highly polar acidic compounds like TCA are difficult to analyze directly by GC because they exhibit poor peak shapes and strong adsorption to the chromatographic column. thermofisher.com To overcome these issues, the carboxylic acid group of TCA is converted into an ester, which is more volatile and less polar, resulting in improved peak symmetry and resolution. researchgate.netthermofisher.com

A common strategy is extractive alkylation, where extraction and derivatization occur simultaneously. thermofisher.com For instance, TCA can be derivatized with Pentafluorobenzyl bromide (PFBBr) to form its corresponding fluorinated ester. This derivative exhibits significantly improved chromatographic behavior on non-polar or semi-polar GC columns, allowing for sharp, symmetrical peaks and better separation from matrix interferences. thermofisher.com

Another approach involves the derivatization of TCA and other trichloroethylene (B50587) metabolites (like dichloroacetic acid and trichloroethanol) with methyl chloroformate (MCF). kisti.re.krresearchgate.net This reaction rapidly converts the analytes into their methyl esters, which are amenable to GC analysis and show enhanced separation. researchgate.net

AnalyteDerivatizing ReagentDerivative FormedChromatographic Improvement
Trichloroacetic acid (TCA)Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl esterIncreased volatility, improved peak shape, enhanced separation on 5% phenyl methypolysiloxane columns. thermofisher.com
Trichloroacetic acid (TCA)Methyl Chloroformate (MCF)Methyl esterAllows for solventless analysis and rapid conversion, suitable for GC-ECD. researchgate.net
Amino AcidsEthyl Chloroformate (ECF)Ethoxycarbonyl derivativesIncreases hydrophobicity, allowing extraction from aqueous/salt-containing media for mass spectrometry. nih.gov

Derivatization is a crucial tool for enhancing the sensitivity of detection, thereby lowering the limits of detection (LOD) and quantification (LOQ) for trace analysis. This is achieved by introducing a chemical moiety into the analyte's structure that elicits a strong response from a specific detector. gcms.cz

For halogenated compounds like TCA, an electron capture detector (ECD) is highly sensitive. While TCA itself can be detected, its derivatization significantly enhances the response. The use of reagents like PFBBr is particularly effective because it introduces a polyfluorinated group into the molecule, which has a very high affinity for capturing electrons, leading to a greatly amplified signal from the ECD. thermofisher.com

Similarly, the derivatization of trichloroethylene metabolites with methyl chloroformate allows for sensitive determination by GC-ECD, with detection limits reported in the range of 0.036–0.068 µg/mL in plasma. kisti.re.kr This level of sensitivity is essential for applications such as therapeutic drug monitoring and environmental analysis, where target analytes are present at very low concentrations. openaccesspub.orgnih.gov

AnalyteDerivatizing ReagentAnalytical MethodResulting Detection Limit (Example)
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)N-methyl-bis-trifluoroacetamide (MBTFA)GC/MS/MS7.7 ng/L researchgate.net
Trichloroethylene metabolites (including TCA)Methyl Chloroformate (MCF)SPME-GC-ECD0.036–0.068 µg/mL kisti.re.kr
Racemic Amino AlcoholsCyanuric chloride-based chiral reagentsRP-HPLCLOD = 0.286 ng/mL; LOQ = 0.858 ng/mL researchgate.net

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like Isopropyl trichloroacetate (B1195264). These computational tools can analyze vast datasets to predict chemical properties, reaction outcomes, and biological activities, thereby accelerating research and reducing the need for extensive experimental work.

Machine learning algorithms, trained on large databases of chemical reactions, can predict the most efficient and selective synthesis routes for Isopropyl trichloroacetate. By analyzing molecular structures and reaction conditions, these models can identify optimal catalysts, solvents, and temperature profiles. This predictive capability not only expedites the discovery of novel synthetic pathways but also allows for the in silico screening of potential byproducts. For instance, AI can be used to predict the reactivity of different alcohols with trichloroacetyl chloride, thus optimizing the synthesis of various trichloroacetate esters.

Furthermore, AI and ML models are becoming indispensable in predicting the toxicological and environmental fate of chemicals. By leveraging quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can estimate the potential for bioaccumulation, persistence, and toxicity of this compound without extensive laboratory testing. These predictive models are crucial for early-stage risk assessment and for prioritizing experimental studies.

Table 1: Illustrative Applications of AI/ML in this compound Research

Application Area AI/ML Technique Predicted Outcome for this compound
Synthesis Optimization Deep Neural Networks, Reinforcement Learning Identification of novel, high-yield synthetic routes with minimal byproducts. Prediction of optimal reaction conditions (temperature, catalyst, solvent).
Property Prediction Graph Convolutional Networks, Random Forests Estimation of physicochemical properties (e.g., solubility, vapor pressure) and toxicological endpoints (e.g., cytotoxicity, mutagenicity).
Degradation Pathway Analysis Natural Language Processing of scientific literature, Pathway Prediction Software Identification of potential biotic and abiotic degradation products in various environmental compartments.

| Biological Activity Screening | Support Vector Machines, Bayesian Models | Prediction of potential interactions with biological targets and off-target effects, guiding further toxicological studies. |

Development of Green Chemistry Approaches for Sustainable Synthesis and Degradation

In line with the global shift towards sustainability, future research on this compound will increasingly focus on the principles of green chemistry. This involves developing synthetic and degradation methods that are more environmentally benign, economically viable, and energy-efficient.

The synthesis of this compound traditionally involves the use of chlorinated reagents and organic solvents. Green chemistry approaches aim to replace these with safer alternatives. Research is anticipated in the use of biocatalysts, such as enzymes, which can perform reactions under mild conditions with high specificity, thereby reducing waste and energy consumption. Additionally, the exploration of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, is a promising avenue.

For the degradation of this compound, green chemistry principles guide the development of methods that mineralize the compound to harmless substances. Advanced oxidation processes (AOPs), photocatalysis, and bioremediation are key areas of investigation. These techniques aim to break down the stable trichloroacetate moiety without the formation of persistent or more toxic intermediates. The goal is to create circular processes where the degradation products can be re-integrated into natural cycles.

Advanced In Situ Characterization Techniques

Understanding the dynamic processes of this compound, such as its hydrolysis or interactions with biological molecules, requires sophisticated analytical techniques that can monitor these events in real-time. Advanced in situ characterization methods provide a window into the reaction mechanisms and kinetics under relevant conditions.

Spectroscopic techniques like Raman and Infrared (IR) spectroscopy can be employed to follow the transformation of this compound during a chemical reaction. These methods allow for the identification of transient intermediates and the determination of reaction rates. For instance, in situ IR spectroscopy can monitor the disappearance of the ester carbonyl peak and the appearance of the carboxylic acid peak during hydrolysis.

X-ray-based techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), offer insights into the electronic structure and chemical state of the atoms involved in the reaction. These powerful tools can be used to study the interaction of this compound with catalytic surfaces or biological macromolecules, providing a molecular-level understanding of the underlying processes. The combination of these techniques will be crucial in elucidating the detailed mechanisms of action and degradation of this compound.

Multi-Omics Integration for Comprehensive Biochemical Pathway Elucidation

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular changes induced by exposure to a chemical.

By exposing biological systems (e.g., cell cultures, model organisms) to this compound and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the specific biochemical pathways that are perturbed. This integrated approach can reveal the mechanisms of toxicity, identify potential biomarkers of exposure, and elucidate the metabolic pathways involved in the detoxification and degradation of the compound.

For example, an increase in the expression of genes and proteins associated with oxidative stress, coupled with alterations in the levels of related metabolites, would provide strong evidence for this particular mode of action. The use of sophisticated bioinformatics tools is essential for analyzing and visualizing these complex multi-omics datasets to generate meaningful biological insights.

Expanding Computational Models to Complex Environmental and Biological Systems

Computational modeling is a powerful tool for predicting the behavior of chemicals in intricate systems. Future research will focus on developing more sophisticated and realistic models to simulate the fate and transport of this compound in the environment and its interactions within biological organisms.

Environmental fate models can be expanded to incorporate a wider range of environmental parameters, such as soil composition, microbial populations, and fluctuating weather conditions, to provide more accurate predictions of the persistence and distribution of this compound in different ecosystems. These models are crucial for conducting comprehensive environmental risk assessments.

In the biological realm, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion of this compound in different species. These models, which can be integrated with molecular-level data from multi-omics studies, can predict the internal dose at target tissues and help to extrapolate toxicological findings between different species, including to humans.

Q & A

Q. What is the mechanism of decomposition for trichloroacetate esters in organic solvents, and how does solvent choice influence reaction kinetics?

The decomposition of trichloroacetate esters (e.g., potassium trichloroacetate) involves a transition complex mechanism, where the solvent's nucleophilic atoms coordinate with the electrophilic carbonyl carbon of the ester. Solvents like acetic acid, propionic acid, and butyric acid exhibit comparable effects due to their similar ionization constants, stabilizing the transition state and maintaining consistent reaction rates. First-order kinetics dominate the initial 75% of the reaction, with deviations arising from protonation of the trichloroacetate ion in later stages . Methodologically, rate constants can be determined via logarithmic plots of CO₂ evolution over time, while activation parameters (ΔH‡, ΔS‡) are derived using the Eyring equation .

Q. How can isopropyl trichloroacetate be synthesized, and what precautions are necessary for handling reactive intermediates?

this compound can be synthesized via esterification of trichloroacetic acid with isopropanol under acid catalysis. Critical steps include rigorous drying of reactants to avoid hydrolysis and controlled temperature to prevent side reactions. Post-synthesis purification via fractional distillation under reduced pressure is recommended to isolate the ester. Evidence from analogous ethyl trichloroacetate syntheses highlights the importance of inert atmospheres to suppress oxidation or decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of α-substituents influence the pyrolysis rates of trichloroacetate esters?

Pyrolysis rates of trichloroacetate esters are accelerated by electron-withdrawing substituents (e.g., chloro groups) at the α-position due to enhanced polarization of the C–O bond. Steric hindrance from bulky groups (e.g., isopropyl) may reduce reactivity compared to smaller esters (e.g., methyl or ethyl). For this compound, the combined electronic effects of three chlorine atoms likely dominate over steric factors, but experimental validation is needed. Researchers can use thermogravimetric analysis (TGA) coupled with mass spectrometry to quantify decomposition products and calculate activation energies .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures, and how can selectivity be optimized?

Controlled-potential coulometry is a robust electrochemical method for quantifying trichloroacetate esters in mixtures. By adjusting the working electrode potential, sequential reduction of trichloroacetate and co-existing species (e.g., dichloroacetate) can be achieved. For example, trichloroacetate is reduced at a less negative potential than dichloroacetate, enabling separate quantification via Faraday’s law . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is an alternative, using C18 columns and acetonitrile/water gradients for separation .

Q. How does the counterion in trichloroacetate salts affect their stability and reactivity in organic reactions?

Counterions influence solubility and ion-pairing dynamics. Sodium trichloroacetate, for instance, is highly water-soluble and prone to hydrolysis, whereas bulky cations (e.g., tetrabutylammonium) enhance stability in nonpolar solvents. In dichlorocarbene generation, sodium trichloroacetate requires polar aprotic solvents (e.g., 1,2-dimethoxyethane) for efficient decomposition, while phenylmercury derivatives offer higher yields in ethers. Researchers should compare reaction yields and byproduct profiles across counterions to optimize conditions for specific applications .

Methodological Considerations

Q. How can researchers resolve contradictions in reported activation parameters for trichloroacetate decomposition?

Discrepancies in ΔH‡ and ΔS‡ values may arise from solvent purity, temperature calibration, or protonation side reactions. To ensure reproducibility:

  • Use freshly distilled solvents to eliminate trace acids/bases.
  • Validate temperature control with certified thermocouples.
  • Monitor pH changes during reactions to account for trichloroacetic acid formation. Cross-validate data with computational methods (e.g., DFT calculations of transition states) .

Q. What strategies improve the yield of dichlorocarbene adducts in cyclopropanation reactions using trichloroacetate esters?

Dichlorocarbene generated from this compound and sodium methoxide can be optimized by:

  • Using sterically hindered olefins (e.g., cyclohexene) to favor cyclopropanation over addition.
  • Adding phase-transfer catalysts (e.g., crown ethers) to enhance sodium methoxide reactivity.
  • Suppressing HCl byproducts with scavengers like molecular sieves. Comparative studies with ethyl trichloroacetate can reveal ester-specific reactivity trends .

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